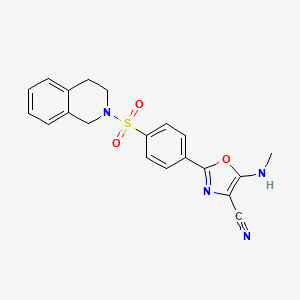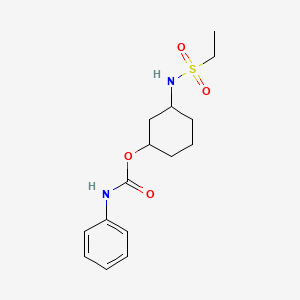
Tricosan-12-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricosan-12-one oxime: is an organic compound with the molecular formula C23H47NO It is a derivative of tricosan-12-one, where the ketone group is converted to an oxime group
Mechanism of Action
Target of Action
Tricosan-12-one oxime, like other oximes, primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .
Mode of Action
The oxime mechanism of action involves the reactivation of the phosphorylated AChE by displacing the phosphoryl moiety from the enzyme . This displacement is facilitated by the strong nucleophilic properties of oximes . This compound, in particular, is expected to interact with its targets in a similar manner.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating AChE, this compound helps restore the normal function of this pathway, which is often disrupted by organophosphorus compounds .
Pharmacokinetics
Like other oximes, it is expected to have a relatively short half-life and may require repeated administration to maintain therapeutic levels .
Result of Action
The primary result of this compound’s action is the reactivation of AChE, leading to the restoration of normal nerve function . This can help alleviate symptoms caused by organophosphorus poisoning, such as muscle weakness, breathing difficulties, and seizures .
Action Environment
The action of this compound, like other oximes, can be influenced by various environmental factors. For instance, the presence of other substances, pH levels, and temperature can affect the stability and efficacy of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricosan-12-one oxime can be synthesized through the reaction of tricosan-12-one with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture under reflux conditions. The general reaction is as follows:
Tricosan-12-one+Hydroxylamine Hydrochloride→Tricosan-12-one oxime+Water+Sodium Chloride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The crude product is often purified through recrystallization using a suitable solvent mixture, such as ethanol and water.
Chemical Reactions Analysis
Types of Reactions: Tricosan-12-one oxime undergoes various chemical reactions, including:
Reduction: this compound can be reduced to tricosan-12-amine using reducing agents such as sodium in ethanol.
Substitution: The oxime group can participate in substitution reactions, forming different derivatives depending on the reagents used.
Common Reagents and Conditions:
Reduction: Sodium in ethanol under reflux conditions.
Substitution: Various nucleophiles can be used under appropriate conditions to substitute the oxime group.
Major Products:
Reduction: Tricosan-12-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tricosan-12-one oxime is used as an intermediate in the synthesis of other organic compounds
Biology and Medicine: Oxime compounds, including this compound, have been studied for their potential biological activities. They are investigated for their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Comparison with Similar Compounds
Tricosan-12-one: The parent compound of tricosan-12-one oxime.
Tricosan-12-amine: A reduction product of this compound.
Other Oximes: Compounds such as acetone oxime and butanone oxime share the oxime functional group.
Uniqueness: this compound is unique due to its long carbon chain, which imparts specific physical and chemical properties. This makes it distinct from other oximes with shorter carbon chains, providing unique applications in various fields.
Properties
IUPAC Name |
N-tricosan-12-ylidenehydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO/c1-3-5-7-9-11-13-15-17-19-21-23(24-25)22-20-18-16-14-12-10-8-6-4-2/h25H,3-22H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFMDNXBQJACKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=NO)CCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)
![N-[(2-Fluoro-3-methylphenyl)methyl]-N-[[(2R)-oxolan-2-yl]methyl]prop-2-enamide](/img/structure/B3018336.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(5-hydroxypyridin-3-yl)methanone](/img/structure/B3018339.png)

![methyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B3018343.png)
![N-(1-Cyanocyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B3018345.png)
![1-[(E)-2-(4-Methoxyphenyl)ethenyl]-1H-1,2,3-benzotriazole](/img/structure/B3018346.png)


![Cyclopentyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate](/img/structure/B3018353.png)

![5-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B3018355.png)
![1-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3018357.png)
